Ceftolozane Sulfate

Catalog No.
S523134
CAS No.
936111-69-2
M.F
C23H32N12O12S3
M. Wt
764.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ceftolozane Sulfate

CAS Number

936111-69-2

Product Name

Ceftolozane Sulfate

IUPAC Name

(6R,7R)-3-[[5-amino-4-(2-aminoethylcarbamoylamino)-1-methylpyrazol-2-ium-2-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate

Molecular Formula

C23H32N12O12S3

Molecular Weight

764.8 g/mol

InChI

InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11-;/t12-,18-;/m1./s1

InChI Key

UJDQGRLTPBVSFN-TVNHLQOTSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

FR-264205; FR264205; FR 264205; Ceftolozane sulfate;

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-]

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-]

The exact mass of the compound Ceftolozane sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ceftolozane sulfate is a fifth-generation, semi-synthetic antipseudomonal cephalosporin antibiotic, primarily procured as an active pharmaceutical ingredient (API) for intravenous formulations and microbiological research [1]. Characterized by its 3'-aminopyrazolium and 7-aminothiadiazole side chains, the compound exhibits exceptional stability against AmpC β-lactamases and enhanced binding affinity for penicillin-binding proteins (PBPs), particularly PBP3 and PBP1b [2]. In industrial and laboratory settings, the sulfate salt is specifically selected over the free base or intermediate forms due to its high aqueous solubility, defined crystalline hydration states, and compatibility with stabilizing excipients such as L-arginine and sodium chloride during lyophilization [1]. These properties make it the definitive material for formulating advanced Gram-negative therapeutics and developing in vitro susceptibility assays [2].

Substituting ceftolozane sulfate with legacy antipseudomonal cephalosporins (like ceftazidime) or upstream synthetic intermediates (like the trifluoroacetate salt) severely compromises both manufacturing workflows and application performance [1]. Legacy cephalosporins lack the steric hindrance provided by ceftolozane's bulky pyrazole side chain, rendering them susceptible to hydrolysis by upregulated efflux pumps and AmpC β-lactamases in multi-drug resistant (MDR) strains [1]. Furthermore, attempting to formulate with the ceftolozane free base (zwitterion) or crude intermediates fails to achieve the precise aqueous solubility and acidic pH baseline (pH ~1.92 at 20 mg/mL) required for stable co-lyophilization with tazobactam and L-arginine [2]. Consequently, procuring the isolated, high-purity sulfate salt is mandatory to ensure batch-to-batch reproducibility, gravimetric accuracy, and regulatory-compliant degradation profiles in finished drug products [2].

Downstream Processability: Purity Upgrades via Sulfate Crystallization

During the chemical synthesis of ceftolozane, the global deprotection step yields a crude trifluoroacetate (TFA) salt. Converting this intermediate into ceftolozane sulfate via resin treatment and crystallization significantly reduces nonpolar and insoluble impurities [1]. Quantitative analysis demonstrates that the isolated sulfate salt achieves 92–95 area % purity, compared to the 75–80 area % purity of the TFA intermediate [1]. This crystallization occurs efficiently from a 2-propanol/water system at 8–12 °C[1].

Evidence DimensionSynthetic purity (area %)
Target Compound DataCeftolozane sulfate (92–95 area %)
Comparator Or BaselineCeftolozane TFA salt intermediate (75–80 area %)
Quantified Difference12–20% absolute increase in purity
ConditionsResin treatment followed by crystallization from 2-propanol/water

Procuring the isolated sulfate salt eliminates the need for secondary manufacturers to perform complex, yield-reducing resin purifications on crude synthetic intermediates.

Gravimetric Reproducibility: Defined Hydration in Crystalline Form 1

The solid-state form of ceftolozane sulfate directly impacts its handling and dosing accuracy during formulation. Crystalline ceftolozane sulfate Form 1, crystallized from aqueous isopropanol, maintains a highly predictable hydration state, containing 18–20 wt% water [1]. In contrast, amorphous ceftolozane sulfate lacks a defined crystal lattice, leading to uncontrolled hygroscopicity and variable moisture absorption under ambient conditions [1]. Dynamic vapor sorption (DVS) confirms that Form 1 remains stable at relative humidities above 40% at 25 °C, ensuring consistent mass-to-activity ratios[1].

Evidence DimensionWater content / Hydration predictability
Target Compound DataCrystalline ceftolozane sulfate Form 1 (18–20 wt% water)
Comparator Or BaselineAmorphous ceftolozane sulfate (Undefined, highly variable moisture)
Quantified DifferenceStrict 18–20% bound moisture vs uncontrolled absorption
ConditionsDynamic vapor sorption (DVS) at 25 °C, >40% relative humidity

Predictable hydration states are critical for precise gravimetric assaying and batch-to-batch reproducibility during large-scale API compounding.

Formulation Compatibility: Aqueous Solubility and pH Profiling

The successful lyophilization of ceftolozane requires specific physicochemical baselines that the free base (zwitterion) cannot provide. Ceftolozane sulfate is freely soluble in water and generates a highly acidic environment, with a 20 mg/mL (2%) aqueous solution exhibiting a pH of 1.92[1]. This intrinsic acidity and high solubility are essential for the subsequent addition of L-arginine and sodium chloride, which act as necessary stabilizers to prevent degradation during the lyophilization process [2]. The free base lacks this optimal counterion profile, complicating the dissolution and pH adjustment phases of manufacturing [2].

Evidence DimensionAqueous solubility and formulation pH
Target Compound DataCeftolozane sulfate (Freely soluble, pH 1.92 at 2% solution)
Comparator Or BaselineCeftolozane free base (Lower solubility, non-optimal pH profile)
Quantified DifferenceSulfate salt provides exact stoichiometric acidity required for excipient protonation
Conditions20 mg/mL aqueous solution preparation prior to buffering and lyophilization

The specific solubility and acidic pH characteristics of the sulfate salt are mandatory for manufacturing stable, regulatory-compliant lyophilized dosage forms.

Application Efficacy: Overcoming AmpC-Mediated Resistance

In application-critical performance, ceftolozane sulfate demonstrates superior in vitro activity against multi-drug resistant (MDR) Gram-negative pathogens compared to legacy benchmark materials. Against clinical isolates of Pseudomonas aeruginosa with fully derepressed AmpC β-lactamase, ceftolozane (tested with tazobactam) exhibits an MIC90 of 8 µg/mL [1]. Under identical assay conditions, the standard comparator ceftazidime fails, returning an MIC90 of >32 µg/mL [1]. This enhanced stability against AmpC hydrolysis makes ceftolozane sulfate the requisite standard for modern susceptibility testing [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC90)
Target Compound DataCeftolozane (MIC90 = 8 µg/mL)
Comparator Or BaselineCeftazidime (MIC90 > 32 µg/mL)
Quantified Difference≥ 4-fold greater potency against derepressed AmpC strains
ConditionsIn vitro susceptibility testing against AmpC-derepressed P. aeruginosa clinical isolates

This quantitative superiority justifies the procurement of ceftolozane sulfate for R&D and diagnostic workflows targeting carbapenem- and cephalosporin-resistant pathogens.

Active Pharmaceutical Ingredient (API) Manufacturing for Intravenous Formulations

Directly downstream of its high aqueous solubility, defined crystalline hydration, and compatibility with L-arginine, ceftolozane sulfate is the required API for formulating fixed-dose combination lyophilized powders (e.g., with tazobactam) for the treatment of complex bacterial infections [1].

Microbiological Susceptibility Assay Development

Leveraging its superior MIC90 profile against AmpC-derepressed P. aeruginosa, this compound is utilized as a primary reference standard in clinical microbiology laboratories for developing and calibrating automated antimicrobial susceptibility testing (AST) panels where legacy cephalosporins fail[2].

Penicillin-Binding Protein (PBP) Binding Studies

Because ceftolozane sulfate maintains its structural integrity and avoids rapid hydrolysis by efflux pumps, it is the preferred substrate for advanced biochemical assays mapping PBP1b and PBP3 inhibition kinetics in Gram-negative cell wall synthesis models [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

9

Exact Mass

764.14247802 Da

Monoisotopic Mass

764.14247802 Da

Heavy Atom Count

50

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7R247U84HY

Drug Indication

Ceftolozane is used in combination with [tazobactam] for the treatment of infections caused by designated susceptible microorganisms in adult and pediatric patients: - Complicated Intra-abdominal Infections (cIAI), used in combination with [metronidazole] - Complicated Urinary Tract Infections (cUTI), including pyelonephritis - Hospital-acquired Bacterial Pneumonia and Ventilator-associated Bacterial Pneumonia (HABP/VABP)

Mechanism of Action

Ceftolozane belongs to the cephalosporin class of antibacterial drugs. Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics. Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall synthesis. As a result of cell wall synthesis inhibition, bacterial cells are killed, treating various infections. Ceftolozane has a particularly high affinity to the penicillin-binding proteins for Pseudomonas aeruginosa and Escherichia coli as well as Klebsiella pneumoniae and other enteric bacteria. In particular, a high affinity has been seen in vitro for penicillin-binding proteins 1b, 1c, 2, and 3 when compared to other antibiotics, ceftazidime and imipenem.

Absorption Distribution and Excretion

The area under the curve (AUC) of ceftolozane-tazobactam after an injected dose of 1 g/0.5 g every 8 hours for 1 day was 172 mcg•h/mL. The Cmax (peak concentration) and AUC are dose-dependent. The Cmax on day one of the above dose of ceftolozane-tazobactam was 69.1 mcg/mL.
Ceftolozane is mainly excreted in the urine.
13.5 L. Tissue distribution of ceftalozone-tazobactam is rapid and shows good penetration into the lung, rendering it an ideal treatment for bacterial pneumonia.
The renal clearance of was measured to be 3.41 – 6.69 L/h after a single dose of ceftolozane-tazobactam. Dose adjustments of this drug are required in patients with impaired renal function with a creatinine clearance of 50 mL/min or below. Consult official labeling for dosing adjustment guidelines.

Metabolism Metabolites

Certolozane is not metabolized to any significant extent. The beta-lactam ring of tazobactam, when administered as ceftolozane-tazobactam, is hydrolyzed to form an inactive metabolite.

Wikipedia

Ceftolozane sulfate

Biological Half Life

2.77 hours on day 1 of treatment on a dose of 1 g/0.5 g every 8 hours. 3.12 hours on day 10 of treatment on a dose of 1 g/0.5 g every 8 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 04-14-2024

Toda, A., et al.; Bioorg. Med. Chem. Lett., 18, 4849 (2008); Tekeda, S., et al.: Antimicro. Agents Chemother., 51, 826 (2007)

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